
3-氨基-N-(吡啶-2-基)丙酰胺二盐酸盐
描述
3-amino-N-(pyridin-2-yl)propanamide dihydrochloride, also known as APP, is a chemical compound with the molecular formula C8H13Cl2N3O and a molecular weight of 238.11 g/mol . It is typically in the form of a powder .
Molecular Structure Analysis
The InChI code for 3-amino-N-(pyridin-2-yl)propanamide dihydrochloride is 1S/C8H11N3O.2ClH/c9-5-4-8(12)11-7-3-1-2-6-10-7;;/h1-3,6H,4-5,9H2,(H,10,11,12);2*1H .Physical And Chemical Properties Analysis
3-amino-N-(pyridin-2-yl)propanamide dihydrochloride is a powder that is stored at room temperature .科学研究应用
N-(吡啶-2-基)酰胺的合成
N-(吡啶-2-基)酰胺: 是由 α-溴酮和 2-氨基吡啶在温和、无金属条件下合成的。 该过程涉及碘和叔丁基过氧化氢 (TBHP) 促进的 C-C 键断裂,从而生成具有重要生物学和治疗价值的化合物 .
3-溴咪唑[1,2-a]吡啶的开发
该化合物作为3-溴咪唑[1,2-a]吡啶的前体,可通过一锅串联环化/溴化获得。 这些多功能结构可以进一步转化为其他骨架,扩展其在药物化学中的应用 .
亲电和亲核反应
由于其多样的电子性质,该化合物的衍生物,例如N-(吡啶-2-基)亚胺酸酯,用于亲电和亲核反应。 这些反应对于合成酯、酰胺、脒和各种杂环分子至关重要 .
N-杂环的合成
N-(吡啶-2-基)亚胺酸酯: 易于转化为 N-杂环,如2-(4-氯苯基)-4,5-二氢-1H-咪唑和2-(4-氯苯基)-1,4,5,6-四氢嘧啶。 这展示了该化合物在合成复杂有机结构中的作用 .
药效团的开发
该化合物作为开发具有显著生物活性的分子的药效团。 它在设计新药方面尤为重要,因为它能够与各种生物靶标相互作用 .
有机合成和高分子化学
在有机合成和高分子化学中,该化合物用于生成酰胺,酰胺在有机化合物和聚合物中普遍存在。 这种应用是开发新材料和药物的基础 .
绿色化学应用
N-(吡啶-2-基)亚胺酸酯的合成代表了一种绿色化学方法,使用较少的有害物质并产生较少的副产物。 这符合可持续和环保的化学实践原则 .
药物发现和药物化学
最后,该化合物的衍生物在药物发现和药物化学中起着不可或缺的作用。 它们作为合成各种治疗剂的关键中间体,突出了该化合物在促进健康科学方面的多功能性 .
安全和危害
This compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
未来方向
作用机制
Target of Action
Compounds with similar structures, such as n-(pyridin-2-yl)amides, have been shown to have significant biological and therapeutic value
Mode of Action
N-(pyridin-2-yl)amides, which share a similar structure, are formed via c–c bond cleavage promoted by i2 and tbhp . This suggests that the compound might interact with its targets through a similar mechanism. More research is needed to confirm this hypothesis.
Biochemical Pathways
Compounds with similar structures have been shown to affect various biochemical pathways
Result of Action
Compounds with similar structures have been shown to have varied medicinal applications . More research is needed to understand the specific effects of this compound.
生化分析
Biochemical Properties
3-amino-N-(pyridin-2-yl)propanamide dihydrochloride plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with certain proteases, altering their catalytic activity. The nature of these interactions often involves binding to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s function .
Cellular Effects
The effects of 3-amino-N-(pyridin-2-yl)propanamide dihydrochloride on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can affect the MAPK/ERK signaling pathway, leading to changes in gene expression that promote cell proliferation or apoptosis. Additionally, it has been shown to alter metabolic pathways, impacting the overall metabolic flux within the cell .
Molecular Mechanism
At the molecular level, 3-amino-N-(pyridin-2-yl)propanamide dihydrochloride exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, leading to inhibition or activation of their catalytic activity. This binding can result in conformational changes in the enzyme, affecting its function. Furthermore, it can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-amino-N-(pyridin-2-yl)propanamide dihydrochloride can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under standard laboratory conditions, but its activity can diminish over extended periods due to degradation. Long-term exposure to the compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 3-amino-N-(pyridin-2-yl)propanamide dihydrochloride vary with different dosages in animal models. At low doses, it may have minimal effects, while higher doses can lead to significant changes in cellular function and metabolism. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At high doses, toxic or adverse effects can occur, including cellular damage and disruption of normal physiological processes .
Metabolic Pathways
3-amino-N-(pyridin-2-yl)propanamide dihydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways, influencing metabolic flux and metabolite levels. For example, it can affect the glycolytic pathway by interacting with key enzymes, leading to changes in the production of ATP and other metabolites .
Transport and Distribution
Within cells and tissues, 3-amino-N-(pyridin-2-yl)propanamide dihydrochloride is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation within different cellular compartments. The compound can be actively transported into cells via specific transporters, and its distribution within tissues can be affected by binding to plasma proteins .
Subcellular Localization
The subcellular localization of 3-amino-N-(pyridin-2-yl)propanamide dihydrochloride is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. The compound’s localization can also affect its interactions with other biomolecules and its overall biochemical activity .
属性
IUPAC Name |
3-amino-N-pyridin-2-ylpropanamide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O.2ClH/c9-5-4-8(12)11-7-3-1-2-6-10-7;;/h1-3,6H,4-5,9H2,(H,10,11,12);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUDNGRBRIVIGQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NC(=O)CCN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1170085-23-0 | |
| Record name | 3-amino-N-(pyridin-2-yl)propanamide dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


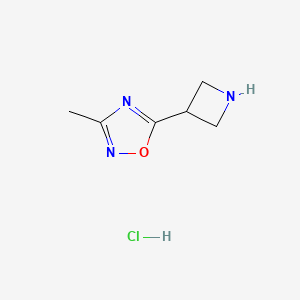

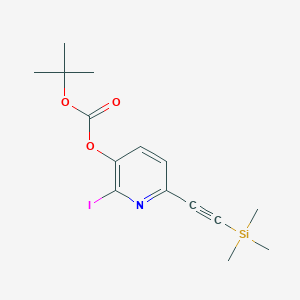
![Benzo[c][1,2,5]thiadiazole-5-boronic acid pinacol ester](/img/structure/B1372209.png)

![6-(Chloromethyl)-3-tetrahydrofuran-2-yl[1,2,4]-triazolo[4,3-a]pyridine hydrochloride](/img/structure/B1372215.png)
![3-[(2-Chloro-4-fluorobenzyl)oxy]azetidine hydrochloride](/img/structure/B1372216.png)
![4-[(Methylsulfonyl)methyl]piperidine hydrochloride](/img/structure/B1372217.png)
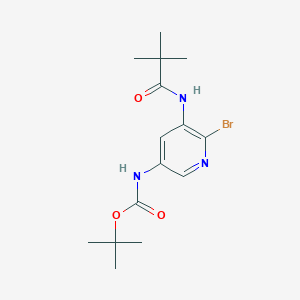
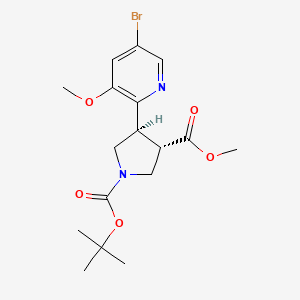
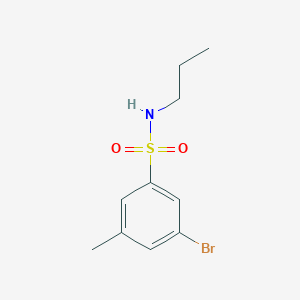

![{[5-(2-Chlorophenyl)isoxazol-3-yl]methyl}amine hydrochloride](/img/structure/B1372224.png)

